tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate properties
tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate properties
An In-Depth Technical Guide to tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of geminal fluorine atoms onto the pyrrolidine ring imparts unique physicochemical properties that are highly sought after in drug design. This document details the compound's properties, offers expert insight into its synthesis and reaction mechanisms, explores its applications in drug development, and provides practical guidance on its handling and characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who seek to leverage the distinct advantages of fluorinated scaffolds to address complex therapeutic challenges.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a common motif in bioactive compounds, provides a three-dimensional scaffold that can effectively orient substituents for optimal target engagement. The combination of these two features in the form of fluorinated pyrrolidines has created a class of exceptionally valuable building blocks.
Specifically, the 4,4-difluoro substitution pattern on the pyrrolidine ring offers distinct advantages:
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Metabolic Blocking: The C-F bond is exceptionally strong, and the gem-difluoro group can act as a metabolic shield, preventing oxidation at the C-4 position, a common site of metabolism in pyrrolidine rings.
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Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the nearby pyrrolidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects associated with highly basic amines.[2]
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Conformational Control: The bulky and electronegative fluorine atoms can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation. This conformational constraint can lead to higher binding affinity and selectivity for the target protein.[4]
Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate serves as a stable, protected precursor to the 4,4-difluoro-3-aminopyrrolidine pharmacophore, allowing for its controlled incorporation into complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be cleanly removed under acidic conditions, making it ideal for multi-step synthetic campaigns.[5][6]
Physicochemical and Structural Properties
The fundamental properties of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate are summarized below. These data are critical for planning synthetic transformations, purification, and formulation activities.
| Property | Value | Source(s) |
| CAS Number | 1434141-95-3 | [7] |
| Molecular Formula | C₉H₁₆F₂N₂O₂ | [7] |
| Molecular Weight | 222.23 g/mol | [7] |
| Appearance | Solid | Assumed |
| Boiling Point (Predicted) | 290.3 ± 40.0 °C | [7] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [7] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [8] |
Note: The properties of specific stereoisomers, such as ((3S,4R)- or (3R,4S)-) variants, will have different CAS numbers and may exhibit different physical properties (e.g., melting point, optical rotation). Researchers should verify the stereochemistry of the material being used.[8][9][10]
Synthesis and Mechanistic Considerations
The synthesis of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is a multi-step process that requires careful control of reagents and conditions. While proprietary industrial routes may vary, a common and logical laboratory-scale approach is outlined below. The strategy involves the construction of a suitable pyrrolidine precursor, introduction of the gem-difluoro moiety, and subsequent functional group manipulations.
Proposed Synthetic Workflow
A plausible synthetic route starts from a protected 3-pyrrolidinone. The key steps include fluorination of the ketone, reduction of an oxime or similar precursor to the amine, and finally, protection of the resulting amine with the Boc group.
Caption: A plausible synthetic workflow for tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, educational example and should be adapted and optimized based on laboratory capabilities and safety assessments.
Step 1: Synthesis of N-Boc-4,4-difluoro-3-pyrrolidinone
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Starting Material: Begin with commercially available N-Boc-3-pyrrolidinone.
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Hydroxylation: Dissolve N-Boc-3-pyrrolidinone in an appropriate anhydrous solvent like THF and cool to -78°C. Add a base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Quench the enolate with an electrophilic oxygen source (e.g., a Davis oxaziridine) to introduce a hydroxyl group at the C4 position.
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Oxidation: The resulting N-Boc-4-hydroxy-3-pyrrolidinone is then oxidized to the corresponding diketone using a mild oxidizing agent like Dess-Martin periodinane.
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Fluorination: The crucial fluorination step is performed on the N-Boc-3,4-pyrrolidinedione. Dissolve the diketone in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution and add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise. Causality Note: These reagents are effective for converting ketones to geminal difluorides. The reaction must be performed with extreme caution due to the hazardous nature of the reagents and byproducts. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
Step 2: Synthesis of N-Boc-4,4-difluoro-3-aminopyrrolidine
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Oximation: Convert the ketone in N-Boc-4,4-difluoro-3-pyrrolidinone to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like pyridine.
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Reduction: The oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a dissolving metal reduction (e.g., sodium in ethanol). Causality Note: Catalytic hydrogenation is often preferred for its clean reaction profile. The stereochemical outcome of this step may be influenced by the choice of catalyst and conditions.
Step 3: Final Product Formation (if starting from 3-aminopyrrolidine precursor) This step is shown for instances where an alternative route provides the unprotected amine directly.
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Protection: Dissolve 4,4-difluoro-3-aminopyrrolidine (as a salt or free base) in a suitable solvent system (e.g., DCM or a dioxane/water mixture).
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Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O).[5]
-
Stir the reaction at room temperature for several hours until the starting amine is fully consumed.
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Workup and Purification: Perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.
Core Applications in Drug Development
The primary utility of this compound is as a versatile building block for introducing the 4,4-difluoropyrrolidin-3-amine moiety into drug candidates. Its application has been noted in the synthesis of heterocyclic compounds intended for treating autoimmune diseases.[7]
Workflow: Integration into a Lead Molecule
The deprotection of the Boc group unmasks the secondary amine of the pyrrolidine and the primary amine at the 3-position, which can then be functionalized in a variety of ways. Most commonly, the Boc group is removed to liberate the 3-amino group for subsequent coupling reactions.
Caption: General workflow for incorporating the building block into a final drug candidate.
Common Transformations:
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Amide Bond Formation: The liberated 3-amino group can be acylated with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides to form stable amide linkages. This is one of the most common methods for integrating the scaffold.
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Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.
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Reductive Amination: The secondary amine of the pyrrolidine ring can be functionalized via reductive amination with aldehydes or ketones to introduce further diversity.
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Nucleophilic Aromatic Substitution (SNAAr): The pyrrolidine nitrogen can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings.
The choice of reaction depends on the overall synthetic strategy and the desired final molecular structure. The presence of the gem-difluoro group is generally well-tolerated under these standard chemical transformations.
Handling, Storage, and Characterization
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Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[8]
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Spectroscopic Characterization:
-
¹H NMR: Expect to see complex multiplets for the pyrrolidine ring protons due to proton-proton and proton-fluorine coupling. The Boc group will present as a characteristic singlet around 1.4 ppm, integrating to 9 protons.
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¹⁹F NMR: A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple to each other and to adjacent protons.
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¹³C NMR: The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl of the Boc group will be visible around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be readily observable via ESI-MS, confirming the molecular weight of the compound.
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Conclusion
Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a reliable and convenient method for introducing a conformationally restricted, metabolically robust, and electronically modulated pharmacophore into lead compounds. Its strategic use allows medicinal chemists to fine-tune the properties of molecules to overcome common challenges in drug development, such as poor metabolic stability and off-target activity. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the importance of advanced building blocks like this fluorinated pyrrolidine derivative will undoubtedly increase.
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